molecular formula C19H13ClFN3O2 B2415836 2-(7-Chloro-3-cyano-4-oxoquinolin-1-yl)-N-(3-fluoro-2-methylphenyl)acetamide CAS No. 2415632-16-3

2-(7-Chloro-3-cyano-4-oxoquinolin-1-yl)-N-(3-fluoro-2-methylphenyl)acetamide

Cat. No. B2415836
CAS RN: 2415632-16-3
M. Wt: 369.78
InChI Key: RCPYGKANQFHWSP-UHFFFAOYSA-N
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Description

2-(7-Chloro-3-cyano-4-oxoquinolin-1-yl)-N-(3-fluoro-2-methylphenyl)acetamide, also known as CFTRinh-172, is a small molecule inhibitor that targets cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that regulates the movement of salt and water in and out of cells. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases that involve CFTR dysfunction.

Scientific Research Applications

Synthesis and Potential Uses in Various Fields

  • Analgesic and Anti-Inflammatory Activities : The synthesis of novel quinazolinyl acetamides, including derivatives similar to the specified compound, has been explored for potential analgesic and anti-inflammatory activities. A study found that certain compounds in this group exhibited significant analgesic and anti-inflammatory effects, comparable to standard drugs like diclofenac sodium (Alagarsamy et al., 2015).

  • Antimalarial Activity : Research into quinoline derivatives, closely related to the specified compound, has shown promising antimalarial properties. These compounds demonstrated excellent activity against resistant strains of malaria parasites and were effective in primate models, suggesting potential for clinical trials (Werbel et al., 1986).

  • Anticancer Applications : The compound is a key intermediate in synthesizing selective epidermal growth factor receptor (EGFR) kinase inhibitors. These inhibitors are crucial in developing anticancer drugs, highlighting the compound's relevance in cancer research (Jiang et al., 2011).

  • Antibacterial Properties : Research has also explored derivatives of similar quinoline compounds for their antibacterial properties. Though some showed no significant in vitro activity, the exploration indicates potential applications in developing new antibacterial agents (Rádl et al., 1991).

  • Antimicrobial and Anticancer Potential : Synthesized derivatives of quinazolinyl acetamides have been evaluated for in vitro antimicrobial and anticancer activities, further supporting the compound's potential in medicinal chemistry (Mehta et al., 2019).

  • Potential in PET Imaging : Compounds similar to the specified chemical have been used in PET imaging studies, particularly in evaluating ligands in the brain and imaging of translocator protein in infarcted rat brains. This suggests potential applications in neuroimaging and studying brain disorders (Yui et al., 2010).

  • Role in Synthesis of Antihistaminics : The compound's derivatives have been synthesized for potential H1-antihistaminic activity, indicating a role in developing allergy treatments (Rao & Reddy, 1994).

properties

IUPAC Name

2-(7-chloro-3-cyano-4-oxoquinolin-1-yl)-N-(3-fluoro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O2/c1-11-15(21)3-2-4-16(11)23-18(25)10-24-9-12(8-22)19(26)14-6-5-13(20)7-17(14)24/h2-7,9H,10H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPYGKANQFHWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)CN2C=C(C(=O)C3=C2C=C(C=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Chloro-3-cyano-4-oxoquinolin-1-yl)-N-(3-fluoro-2-methylphenyl)acetamide

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